Glutaminyl Cyclase Inhibitory Potency: Positioned Between First-Generation and Optimized QC Inhibitors
The target compound inhibits human recombinant glutaminyl cyclase with an IC₅₀ of 48 nM and a binding affinity Ki of 23 nM [1]. This places its potency between the first-generation reference inhibitor SEN177 (Ki = 20 nM; IC₅₀ = 13 nM for QPCTL) and the micromolar inhibitor Glutaminyl Cyclase Inhibitor 2 (IC₅₀ = 1.23 μM) . It is approximately 10-fold less potent than the optimized clinical candidate Glutaminyl Cyclase Inhibitor 3 (IC₅₀ = 4.5 nM) and roughly 4-fold less potent than Glutaminyl cyclases-IN-1 (human QC IC₅₀ = 12 nM) .
| Evidence Dimension | Human glutaminyl cyclase (hQC) inhibition – IC₅₀ and Ki |
|---|---|
| Target Compound Data | IC₅₀ = 48 nM; Ki = 23 nM |
| Comparator Or Baseline | SEN177: Ki = 20 nM, IC₅₀ = 13 nM; Glutaminyl Cyclase Inhibitor 3: IC₅₀ = 4.5 nM; Glutaminyl cyclases-IN-1: IC₅₀ = 12 nM (hQC), 73 nM (isoQC); Glutaminyl Cyclase Inhibitor 2: IC₅₀ = 1,230 nM |
| Quantified Difference | 41.7× less potent than Inhibitor 3; 4× less potent than SEN177; 26× more potent than Inhibitor 2 |
| Conditions | Recombinant human QC, H-Gln-AMC fluorogenic substrate, 15 min incubation, fluorimetric detection (BindingDB assay ID 50008429) |
Why This Matters
This intermediate potency makes the compound a useful tool for benchmarking novel QC inhibitors and studying structure-activity relationships where higher-potency probes would saturate the assay window.
- [1] BindingDB BDBM50439196 (CHEMBL2418779). IC₅₀ 48 nM (assay ID 50008429), Ki 23 nM (assay ID 50043311) for human glutaminyl cyclase. View Source
